![molecular formula C26H21F2N5O2 B2704298 N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902959-60-8](/img/structure/B2704298.png)
N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C26H21F2N5O2 and its molecular weight is 473.484. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity Compounds derived from 1,2,4-triazolo[4,3-a]quinoline have shown promise in anticancer research. A study synthesized a series of these derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro. This suggests their potential as a basis for developing new anticancer agents (Reddy et al., 2015).
H1-antihistaminic Agents Research into the pharmacological effects of 1,2,4-triazolo[4,3-a]quinazolin-5-ones revealed their potential as H1-antihistaminic agents. Several studies have synthesized novel derivatives, testing them for in vivo H1-antihistaminic activity on guinea pigs with promising results. These compounds provided significant protection from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents without causing significant sedation (Alagarsamy et al., 2008; Alagarsamy et al., 2009; Alagarsamy et al., 2007).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents A study on triazoloquinazolinone-based compounds explored their function as tubulin polymerization inhibitors and vascular disrupting agents. These compounds were tested for their ability to inhibit tubulin assembly and demonstrated potent anticancer activity across a large panel of cancer cell lines. This research suggests their potential use in cancer therapy, specifically targeting the vasculature of tumors (Driowya et al., 2016).
Antitumor Activity Research into the synthesis and structural characterization of fluorine-containing triazoloquinazolinones has identified compounds with potent antitumor activities. One study synthesized a novel compound and evaluated its antitumor efficacy against human hepatoma and melanoma cells, showcasing its superior activity compared to reference compounds. This underscores the potential of these derivatives in developing new antitumor drugs (Zhou et al., 2021).
Antibacterial Activity Fluorine-containing quinoline-4-carboxylic acids and their derivatives have been synthesized and tested for their antibacterial activities. This research contributes to the development of new antibacterial agents capable of combating resistant bacterial strains, highlighting the broad-spectrum potential of these compounds (Holla et al., 2005).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N5O2/c27-19-9-5-17(6-10-19)15-29-24(34)14-13-23-30-31-26-32(16-18-7-11-20(28)12-8-18)25(35)21-3-1-2-4-22(21)33(23)26/h5-12,21-22,26,31H,1-4,13-16H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTGTDMQQDNVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

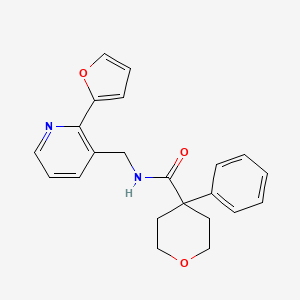
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
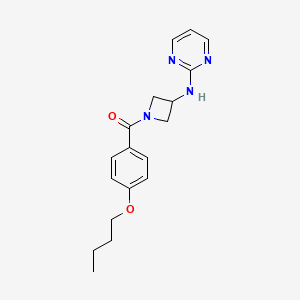
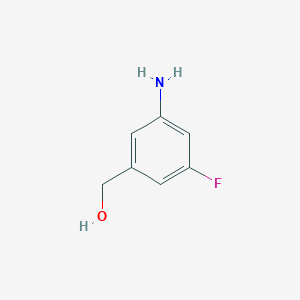
![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)
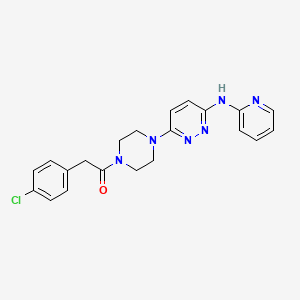
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)
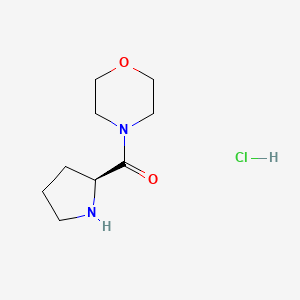
![ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate](/img/structure/B2704230.png)
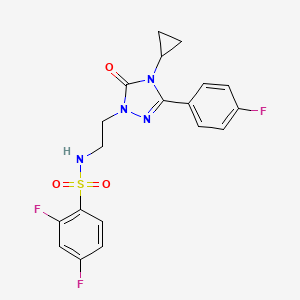
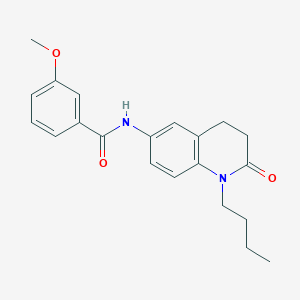
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)
![3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine](/img/structure/B2704235.png)
